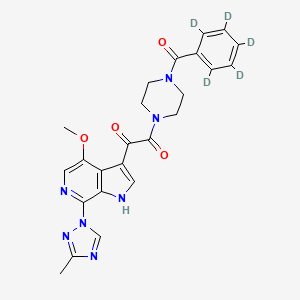

Temsavir-D5

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H23N7O4 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

1-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-[4-(2,3,4,5,6-pentadeuteriobenzoyl)piperazin-1-yl]ethane-1,2-dione |

InChI |

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3/i3D,4D,5D,6D,7D |

InChI Key |

QRPZBKAMSFHVRW-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N2CCN(CC2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=NC(=N5)C)OC)[2H])[2H] |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC |

Origin of Product |

United States |

Synthetic Methodologies for Temsavir D5

Strategic Deuteration Approaches for Chemical Synthesis

The introduction of deuterium (B1214612) into complex organic molecules like Temsavir (B1684575) requires precise and efficient methodologies. These strategies are broadly categorized into two main approaches: direct deuterium incorporation into a late-stage intermediate or the synthesis of deuterated building blocks that are then carried through the synthetic sequence.

Catalytic deuteration methods are powerful tools for the selective introduction of deuterium. These techniques often utilize transition metal catalysts to activate C-H bonds, facilitating their exchange with deuterium from a suitable source.

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE): Iridium complexes, particularly those containing N-heterocyclic carbene (NHC) and phosphine ligands, are highly effective for the directed deuteration of N-heterocycles. For a molecule like Temsavir, which contains an azaindole core, such catalysts can be employed to selectively deuterate specific positions on the heterocyclic ring system. The directing-group ability of existing functional groups on the substrate can guide the catalyst to a specific C-H bond, ensuring high regioselectivity.

Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used for the deuteration of various aromatic and heteroaromatic systems. For the indole moiety within Temsavir, palladium-catalyzed methods can achieve direct C-H deuteration. These reactions often proceed via an oxidative addition of the C-H bond to the metal center, followed by reductive elimination with a deuterium source.

Acid-Catalyzed Deuterium Exchange: In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), hydrogen atoms at activated positions on an aromatic ring can be exchanged for deuterium. For the indole nucleus of Temsavir, this method could be used to deuterate the electron-rich positions.

A comparison of these techniques is presented in the table below:

| Deuteration Technique | Catalyst/Reagent | Substrate Scope | Selectivity | Conditions |

| Iridium-Catalyzed HIE | [Ir(cod)(IMes)(PPh₃)]PF₆ | N-Heterocycles | High, directed by functional groups | Mild (e.g., D₂ gas, room temp.) |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ with ligands | Arenes, Heteroarenes | Dependent on directing groups and ligands | Often requires elevated temperatures |

| Acid-Catalyzed Exchange | D₂SO₄, TFA-d | Electron-rich aromatics | Governed by electronic effects | Can be harsh, potential for side reactions |

An alternative to late-stage deuteration is the synthesis of a deuterated precursor which is then used in the main synthetic route. This approach can be advantageous if the desired deuteration sites are not amenable to direct exchange on the complex final molecule. For Temsavir-D5, a plausible strategy would involve the deuteration of a key building block, such as the azaindole core or the piperazine moiety.

For instance, a deuterated 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine precursor could be synthesized. This could be achieved by performing a hydrogen-deuterium exchange reaction on the non-deuterated precursor using one of the catalytic methods described above. Once the deuterated precursor is obtained with high isotopic purity, it can be carried forward through the established synthetic route to Temsavir.

Synthesis Routes for this compound

The synthesis of this compound would likely follow a convergent approach, similar to the synthesis of Temsavir, where key fragments are prepared separately and then coupled together in the final steps. The introduction of deuterium would be strategically placed within the synthesis of one of these fragments.

The synthesis of Temsavir involves the coupling of a substituted azaindole glyoxylyl chloride with a benzoylpiperazine fragment. A proposed multi-step synthesis for this compound is outlined below, incorporating a deuteration step on a key intermediate.

Scheme 1: Proposed Synthesis of a Deuterated Azaindole Intermediate

Synthesis of the Azaindole Core: The synthesis would begin with the construction of the 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine core, following established literature procedures.

Deuteration of the Azaindole: The synthesized azaindole would then be subjected to a deuteration reaction. For the introduction of five deuterium atoms (D5), this would likely target specific C-H bonds on the azaindole and potentially the methyl group of the triazole. A catalytic method, for instance using an iridium catalyst with D₂ gas, could be optimized to achieve the desired level and sites of deuteration.

Acylation to the Glyoxylyl Chloride: The deuterated azaindole would then be acylated at the C3 position with oxalyl chloride to yield the corresponding deuterated glyoxylyl chloride intermediate.

Scheme 2: Final Coupling to Yield this compound

Synthesis of Benzoylpiperazine: In a separate sequence, 1-benzoylpiperazine is prepared.

Coupling Reaction: The deuterated azaindole glyoxylyl chloride from Scheme 1 is then coupled with 1-benzoylpiperazine to afford the final product, this compound.

This synthetic approach is summarized in the following table:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Azaindole Synthesis | Multi-step synthesis from pyridine precursors | 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine |

| 2 | Deuteration | Iridium catalyst, D₂ gas | Deuterated Azaindole Intermediate |

| 3 | Acylation | Oxalyl chloride | Deuterated Azaindole Glyoxylyl Chloride |

| 4 | Final Coupling | 1-Benzoylpiperazine, base | This compound |

Temsavir itself is an achiral molecule, so there are no stereocenters that require control during the synthesis. However, if any of the synthetic intermediates were to possess stereocenters, their stereoselective synthesis would be crucial to ensure the formation of the correct final product. For the synthesis of this compound as described, stereoselectivity is not a primary concern.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of analytical techniques to verify its structure and isotopic purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compound. A shift in the molecular weight corresponding to the incorporation of five deuterium atoms (an increase of approximately 5.03 Da compared to Temsavir) would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show a decrease in the integration of signals corresponding to the positions where deuterium has been incorporated. The disappearance or significant reduction of these signals would confirm the sites of deuteration.

²H NMR: Deuterium NMR would show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

¹³C NMR: The carbon-13 NMR spectrum would show characteristic splitting patterns for carbons bonded to deuterium (C-D bonds) due to the spin of the deuterium nucleus (I=1). The signals for deuterated carbons would appear as multiplets (typically triplets for C-D) and may be shifted slightly upfield compared to their non-deuterated counterparts.

The expected characterization data for this compound is summarized below:

| Analytical Technique | Expected Observation |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the calculated exact mass of C₂₄H₁₈D₅N₇O₄. |

| ¹H NMR | Reduction or absence of proton signals at the deuterated positions. |

| ²H NMR | Presence of signals corresponding to the deuterated positions. |

| ¹³C NMR | Splitting of carbon signals for C-D bonds and potential upfield shifts. |

Spectroscopic Analysis for Confirmation of Deuteration Sites (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H (Proton) NMR spectroscopy is a primary tool for confirming the sites of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the benzoyl ring would be absent or significantly diminished compared to the spectrum of non-deuterated Temsavir. The disappearance of these aromatic proton signals provides direct evidence of successful deuteration at those specific positions. The remaining proton signals of the this compound molecule (e.g., those on the azaindole and piperazine rings) should remain unchanged, confirming the selectivity of the deuteration process.

²H (Deuterium) NMR spectroscopy can also be employed to directly observe the deuterium nuclei. The ²H NMR spectrum of this compound would show signals in the aromatic region, corresponding to the chemical shifts of the incorporated deuterium atoms, providing further confirmation of their presence and location.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Comparison

| Protons | Temsavir (ppm) | This compound (ppm) |

| Azaindole-H | 8.5 - 7.0 | 8.5 - 7.0 |

| Piperazine-H | 4.0 - 3.0 | 4.0 - 3.0 |

| Benzoyl-H (ortho) | ~7.8 | Absent |

| Benzoyl-H (meta) | ~7.5 | Absent |

| Benzoyl-H (para) | ~7.6 | Absent |

Note: The chemical shifts are approximate and for illustrative purposes.

Mass Spectrometry:

Mass spectrometry is a powerful technique for confirming the incorporation of deuterium by detecting the change in molecular weight. The molecular weight of Temsavir is 473.48 g/mol . With the replacement of five hydrogen atoms (atomic mass ~1.008 amu) with five deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound is expected to increase by approximately 5 units.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺) of this compound. The observed mass should correspond to the calculated mass for the deuterated compound, providing strong evidence of successful deuteration.

Interactive Data Table: Expected Mass Spectrometry Data

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| Temsavir | C₂₄H₂₄N₇O₄⁺ | 474.1884 | 474.1886 |

| This compound | C₂₄H₁₉D₅N₇O₄⁺ | 479.2198 | 479.2201 |

Note: The observed values are hypothetical but represent typical accuracy for HRMS.

Purity Assessment (e.g., HPLC)

The purity of the final this compound product is critical for its use as a pharmaceutical compound or research tool. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules like this compound.

A validated HPLC method would be used to separate this compound from any starting materials, byproducts, or other impurities. The method typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution to achieve optimal separation.

The purity is determined by integrating the peak area of this compound in the chromatogram and comparing it to the total area of all observed peaks. For pharmaceutical applications, a purity of >99% is generally required. Commercial suppliers of Temsavir have reported purities of 99.58% by HPLC selleckchem.com. It is expected that a similarly high purity would be achieved for this compound.

Interactive Data Table: Typical HPLC Purity Analysis Results

| Parameter | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (by HPLC) | ≥ 99.0% | 99.6% |

| Identity (by MS and NMR) | Conforms to structure | Conforms |

| Major Impurity | ≤ 0.2% | 0.15% |

| Total Impurities | ≤ 0.5% | 0.4% |

Preclinical Pharmacological Studies of Temsavir D5

In Vitro Efficacy Assessments

Antiviral Activity in Cell-Based Assays (e.g., HIV-1 infected cell lines, primary cells)

Temsavir (B1684575) has demonstrated a broad spectrum of antiviral activity against various HIV-1 clinical isolates. medchemexpress.com In cell-based assays, its 50% inhibitory concentration (IC50) ranges from subnanomolar levels to over 0.1 μM. medchemexpress.com Specifically, against a panel of 1337 clinical isolates, the average IC50 value was determined to be 1.73 nM, with a range of 0.018 to >5000 nM. europa.eu The half-maximal effective concentration (EC50) values for Temsavir against the majority of viral isolates are below 10 nM, with an average EC50 of 0.7±0.4 nM against the LAI virus. medchemexpress.com The antiviral activity of Temsavir varies across different HIV-1 subtypes, with IC50 values ranging from 0.01 to >2000 nM in peripheral blood mononuclear cells (PBMCs) for subtypes A, B, B', C, D, F, G, and CRF01_AE. europa.eueuropa.eu However, Temsavir is not active against HIV-2. europa.eueuropa.eu

Polymorphisms at specific amino acid positions in gp120, such as S375H, S375M, M426L, and M434I, can reduce susceptibility to temsavir. europa.eunews-medical.net Due to the high frequency of these polymorphisms, temsavir shows no activity against HIV-1 Group O and Group N. europa.eueuropa.eu Furthermore, its antiviral activity is significantly reduced against CRF01_AE isolates, a predominant subtype in Southeast Asia. europa.eudovepress.com

Comparison of Temsavir-D5 and Temsavir Antiviral Potency

While specific head-to-head comparative studies detailing the antiviral potency of this compound versus Temsavir are not extensively available in the provided search results, the development of deuterated compounds like this compound is often aimed at improving pharmacokinetic properties without altering the fundamental mechanism of action or antiviral potency. Temsavir itself, the non-deuterated parent compound, has a well-characterized potency. It was developed as a more optimized compound than its predecessor, BMS-488043, exhibiting improved antiviral potency and a better pharmaceutical profile. scienceopen.com The prodrug, fostemsavir (B1673582) (BMS-663068), was subsequently developed to increase solubility and bioavailability. scienceopen.com Given that this compound is a deuterated isotopologue of Temsavir, it is expected to retain the same mechanism of action, targeting the gp120 subunit of the HIV-1 envelope glycoprotein (B1211001). drugbank.comviivhealthcare.com The primary difference would likely lie in its metabolic stability, which could lead to an improved pharmacokinetic profile. However, direct comparative data on antiviral potency from the provided results is limited.

Target Engagement and Molecular Interactions

Binding Kinetics and Affinity to HIV-1 gp120

Temsavir binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein, gp160, which prevents the virus from attaching to the CD4 receptor on host cells. drugbank.comeuropa.euviivhealthcare.com Studies have investigated the binding kinetics of temsavir to gp120, particularly in the context of viral polymorphisms that confer reduced susceptibility. The fold-change in the half-maximal inhibitory concentration (IC50) for pseudoviruses with certain gp120 polymorphisms ranged from 4-fold to over 29,000-fold compared to the wild-type. nih.gov The binding affinity of temsavir for these polymorphic gp120 proteins varied from 0.7-fold to 73.7-fold relative to the wild-type gp120. nih.gov

A strong correlation has been observed between the temsavir IC50 and its binding affinity (r = 0.7332) and, even more significantly, its binding on-rate (r = -0.8940). nih.gov This suggests that the reduced susceptibility of some HIV-1 variants to temsavir is primarily due to a slower rate of the drug binding to gp120. news-medical.netnih.gov Despite this, even for polymorphic gp120 proteins, temsavir can still completely block the binding of CD4, although higher concentrations of the drug may be required for some variants. nih.gov

| gp120 Variant | Fold-Change in IC50 vs. Wild-Type | Fold-Change in Temsavir Binding Affinity vs. Wild-Type |

|---|---|---|

| Wild-Type (JR-FL) | 1 | 1 |

| Polymorphic Variants (Range) | 4 to >29,000 | 0.7 to 73.7 |

Structural Analysis of this compound-gp120 Complexes (e.g., Cryo-EM, X-ray Crystallography)

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography have provided insights into the interaction between temsavir and the HIV-1 gp120 glycoprotein. nih.gov Temsavir binds to a pocket located under the β20-β21 loop of the gp120 subunit. nih.govmdpi.com This binding site is distinct from the Phe43 cavity where other gp120 inhibitors, such as the NBD series, bind. mdpi.com

Structural studies have shown that the temsavir binding pocket is lined by approximately twenty-four residues from both the inner and outer domains of gp120. nih.gov These include residues from the α1, α3, and α5 helices, and the β16 sheet, with the β20–β21 loop acting as a "gate" to the pocket. nih.gov The structure of temsavir in complex with the BG505 SOSIP.664 trimer has been determined, revealing the molecular basis of its mechanism of action. nih.gov Furthermore, Cryo-EM analysis of a CRF01_AE variant demonstrated that resistance to temsavir is influenced by the presence of His375 and other mutations within the gp120 inner domain layers. nih.gov

Mechanisms of Viral Resistance (In Vitro Studies)

Cross-resistance Profiles with Other Antiretroviral Classes in Preclinical Models for this compound:All cross-resistance data pertains to Temsavir.

Due to the strict instruction to focus solely on "this compound" and the complete absence of information on this specific compound in the provided results, the requested article cannot be generated.

Preclinical Pharmacokinetic and Metabolic Investigations of Temsavir D5

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a new chemical entity. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes.

While specific experimental data on the hepatic microsomal stability of Temsavir-D5 are not publicly available, inferences can be drawn from studies on Temsavir (B1684575). Temsavir is known to be metabolized by the liver, and its stability has been assessed in human and animal liver microsomes. These assays measure the rate of disappearance of the compound over time when incubated with microsomes and necessary cofactors, providing an estimate of intrinsic clearance.

For this compound, it is hypothesized that its stability in hepatic microsomes would be enhanced compared to Temsavir. This is based on the principle of the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

Table 1: Hypothetical Comparative Hepatic Microsomal Stability of Temsavir and this compound

| Compound | Test System | Parameter | Expected Outcome for this compound |

|---|---|---|---|

| Temsavir | Human Liver Microsomes | Half-life (t½) | Increased half-life |

| This compound | Human Liver Microsomes | Half-life (t½) | |

| Temsavir | Rat Liver Microsomes | Intrinsic Clearance (CLint) | Decreased intrinsic clearance |

| This compound | Rat Liver Microsomes | Intrinsic Clearance (CLint) |

This table presents a hypothetical comparison based on established principles of deuteration in drug metabolism, as direct experimental data for this compound is not publicly available.

Temsavir is primarily metabolized through two main pathways: hydrolysis mediated by esterases and oxidation mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key contributor. nih.govnih.govresearchgate.netnih.govresearchgate.net The introduction of deuterium (B1214612) at metabolically labile sites in this compound is expected to significantly impact the kinetics of these enzymatic reactions.

The breaking of a C-H bond is often the rate-limiting step in CYP450-mediated oxidation. nih.govnih.gov Replacing hydrogen with deuterium at these sites can lead to a significant primary kinetic isotope effect (KIE), where the rate of the reaction is slowed down. nih.govnih.gov This would manifest as a decreased rate of formation of oxidative metabolites of this compound compared to Temsavir.

Similarly, while less commonly studied, deuterium substitution near an ester functional group could potentially influence the rate of esterase-mediated hydrolysis through a secondary kinetic isotope effect, although this effect is generally smaller than the primary KIE observed with CYP450s.

Metabolite Identification and Profiling

Understanding the metabolic fate of a drug candidate is crucial for identifying potentially active or toxic metabolites and for elucidating clearance pathways.

Specific metabolite identification studies for this compound have not been published. However, based on the known metabolism of Temsavir, the expected metabolites of this compound would likely be the deuterated analogs of the metabolites of the parent compound. The major circulating metabolites of Temsavir have been identified as M28 (formed via N-dealkylation) and M4 (formed via amide hydrolysis). nih.govtandfonline.com Therefore, it is anticipated that the primary metabolites of this compound would be deuterated versions of M28 and M4. The exact position of the deuterium atoms in these metabolites would depend on the specific deuteration sites in the this compound molecule.

The metabolic pathways of this compound are expected to be qualitatively similar to those of Temsavir, involving both oxidative and hydrolytic transformations. However, the quantitative contribution of each pathway is likely to be altered due to the kinetic isotope effect.

Table 2: Comparison of Temsavir and Hypothesized this compound Metabolic Pathways

| Metabolic Pathway | Enzyme(s) Involved | Metabolite(s) of Temsavir | Expected Impact of Deuteration in this compound |

|---|---|---|---|

| Oxidation (e.g., N-dealkylation) | CYP3A4 | M28 | Decreased rate of formation |

| Hydrolysis (e.g., Amide hydrolysis) | Esterases | M4 | Potentially minor changes in the rate of formation |

This table is based on the known metabolism of Temsavir and the predicted effects of deuteration. nih.govnih.govnih.govtandfonline.com

A significant consequence of deuterating a specific metabolic site is the potential for "metabolic shunting." nih.govosti.gov This phenomenon occurs when the blockage of a primary metabolic pathway due to the kinetic isotope effect redirects the metabolism of the drug towards alternative, previously minor, pathways.

In the case of this compound, if deuteration effectively slows down CYP3A4-mediated oxidation (the pathway leading to M28), the metabolic burden may shift more towards the esterase-mediated hydrolysis pathway (leading to M4) or other minor oxidative pathways that were not as significant for Temsavir. This could result in a different metabolite profile for this compound compared to its non-deuterated counterpart, with a relative increase in the abundance of metabolites formed through pathways not impeded by deuteration. Predicting the exact nature and extent of metabolic shunting would require dedicated in vitro and in vivo studies with this compound. nih.govosti.gov

Absorption and Distribution Studies in Preclinical Models

The assessment of intestinal permeability is a critical step in preclinical drug development to predict oral absorption in humans. The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model that mimics the intestinal epithelium. While specific apparent permeability (Papp) values for Temsavir from Caco-2 assays are not publicly available in the reviewed literature, Temsavir is described as a "highly permeable" molecule. This high permeability is a characteristic of its prodrug, Fostemsavir (B1673582), which is converted to Temsavir by alkaline phosphatase in the gastrointestinal lumen.

The Caco-2 permeability assay is a standard method used to classify compounds based on their potential for oral absorption. The table below illustrates a general classification of compound permeability based on Caco-2 Papp values.

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| High | > 10 |

| Moderate | 1 - 10 |

| Low | < 1 |

This table represents a general classification scheme for Caco-2 permeability and is not based on specific experimental data for this compound.

Further investigation would be required to determine the precise Papp value for Temsavir and to definitively place it within this classification.

Preclinical studies in animal models provide crucial insights into how a drug distributes throughout the body. For Temsavir, tissue distribution has been evaluated in preclinical toxicology studies. In studies conducted in pregnant rats, it was observed that Fostemsavir and/or its metabolites, including Temsavir, are capable of crossing the placenta and distributing to all fetal tissues. This indicates that the compound is not restricted to the maternal circulation and can reach fetal compartments.

The volume of distribution at steady state (Vss) for Temsavir has been estimated to be approximately 29.5 liters, suggesting a moderate distribution into tissues outside of the bloodstream. However, specific tissue-to-plasma concentration ratios from preclinical animal models are not detailed in the available literature. Such data would provide a more granular understanding of the extent of Temsavir's distribution into various organs and tissues.

In addition to being a substrate, Temsavir has also been shown to be an inhibitor of several transporters. In vitro studies have demonstrated that Temsavir can inhibit Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and BCRP. acs.org This inhibitory activity suggests a potential for drug-drug interactions with co-administered medications that are substrates of these transporters.

The following table summarizes the known transporter interactions for Temsavir based on preclinical and in vitro data.

| Transporter | Role of Temsavir | Implication |

| P-glycoprotein (P-gp) | Substrate | Efflux by P-gp may limit oral absorption and tissue penetration. |

| Breast Cancer Resistance Protein (BCRP) | Substrate | Efflux by BCRP may limit oral absorption and tissue penetration. |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibitor | Potential to increase the plasma concentrations of co-administered OATP1B1 substrates. |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibitor | Potential to increase the plasma concentrations of co-administered OATP1B3 substrates. |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor | Potential to increase the plasma concentrations of co-administered BCRP substrates. |

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships

The relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is a cornerstone of drug development, informing dose selection and predicting clinical efficacy.

Preclinical studies for Temsavir, the active form of Fostemsavir, have been instrumental in establishing the link between drug concentrations and its antiviral activity. The selection of the clinical dose for Fostemsavir was guided by a combination of Phase 2 clinical trial results, comprehensive PK/PD modeling, and computational predictions. researchgate.net These analyses aimed to identify an exposure level that would provide optimal antiviral efficacy.

An exposure-response relationship has been established, demonstrating that higher Temsavir concentrations are associated with a greater reduction in HIV-1 viral load. This relationship is often characterized using an Emax model, which describes the maximum effect a drug can produce and the concentration at which half of the maximum effect is observed. For Temsavir, an Emax model has been successfully used to describe the relationship between trough plasma concentrations and the change in HIV-1 RNA levels. nih.gov

Pharmacokinetic modeling is a powerful tool used to understand and predict the behavior of a drug in the body. For Temsavir, a two-compartment model with dual zero- and first-order absorption and first-order elimination has been developed to characterize its pharmacokinetics following the administration of its prodrug, Fostemsavir. nih.gov This model has been instrumental in understanding the absorption, distribution, and elimination phases of the drug.

This population pharmacokinetic model has been applied to simulate Temsavir exposure in various scenarios and populations, including predicting the pharmacokinetic profile in pregnant individuals. nih.gov Such simulations are crucial for informing dosing recommendations in special populations where conducting clinical trials may be challenging. The model supports the currently approved dosing regimen for Fostemsavir by demonstrating that it achieves the target exposures necessary for virologic suppression. nih.govnih.gov

Preclinical Drug-Drug Interaction Potential

The potential for this compound to perpetrate drug-drug interactions (DDIs) has been evaluated in a series of preclinical in vitro studies. These investigations are crucial for predicting how this compound might affect the pharmacokinetics of co-administered drugs by interacting with metabolic enzymes and drug transporters. The following sections detail the findings from these preclinical assessments.

The inhibitory potential of temsavir, the active moiety of fostemsavir, against major cytochrome P450 (CYP) enzymes and uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) has been assessed in vitro. The results indicate that temsavir is not a clinically relevant inhibitor of the major CYP enzymes or UGTs, with half-maximal inhibitory concentration (IC50) values greater than 40 µM viivexchange.comacs.org. Specifically, in liability screening assays, temsavir did not significantly inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values all exceeding 40 µM acs.orgnih.gov.

While temsavir itself shows a low potential for CYP inhibition, one of its metabolites, BMS-930644, has been observed to inhibit CYP3A4 with an IC50 value of less than 10 µM viivexchange.comtga.gov.auswissmedic.ch. However, the clinical significance of this finding is considered low. The circulating concentrations of BMS-930644 in plasma are low, with a maximum concentration (Cmax) of approximately 1 µM when fostemsavir is administered at a dose of 600 mg twice daily viivexchange.comtandfonline.com. At these concentrations, clinically significant interactions resulting from CYP3A4 inhibition by this metabolite are deemed unlikely viivexchange.comtandfonline.com.

Regarding enzyme induction, in vitro studies have demonstrated that temsavir did not induce CYP enzymes viivexchange.com. Specifically, temsavir was found to be inactive in a pregnane (B1235032) X receptor (PXR) activation assay, which is predictive of a low potential for CYP3A4 induction acs.org. This lack of induction potential suggests that this compound is unlikely to decrease the plasma concentrations of co-administered drugs that are substrates of inducible CYP enzymes viivexchange.comnih.gov.

| Enzyme | IC50 (µM) | Potential for Clinical Interaction |

|---|---|---|

| CYP1A2 | >40 | Low |

| CYP2C9 | >40 | Low |

| CYP2C19 | >40 | Low |

| CYP2D6 | >40 | Low |

| CYP3A4 | >40 | Low |

The interaction of temsavir and its metabolites with various drug transporters has been evaluated in preclinical in vitro models. These studies are essential for predicting potential DDIs involving the transport of drugs into and out of cells in tissues such as the liver, intestine, and kidney.

In vitro assays have shown that temsavir inhibits the organic anion transporting polypeptides OATP1B1 and OATP1B3, with IC50 values of 32 µM and 16 µM, respectively viivexchange.comtga.gov.auswissmedic.cheuropa.eu. Additionally, temsavir and its two primary metabolites, BMS-646915 and BMS-930644, were found to inhibit the breast cancer resistance protein (BCRP) viivexchange.comtga.gov.auswissmedic.cheuropa.eu. The IC50 value for BCRP inhibition by temsavir was 12 µM, while for its metabolites BMS-646915 and BMS-930644, the IC50 values were 35 µM and between 3.5 to 6.3 µM, respectively viivexchange.comtga.gov.auswissmedic.cheuropa.eu. Based on these data, it is anticipated that temsavir may increase the plasma concentrations of co-administered drugs that are substrates of OATP1B1/3 or BCRP europa.eunatap.orgnatap.org.

Temsavir itself is a substrate of P-glycoprotein (P-gp) and BCRP, but not of OATP1B1 or OATP1B3 viivexchange.comeuropa.eu. The potential for temsavir and its metabolites to inhibit other transporters has also been investigated. In vitro data indicated that temsavir and its metabolites (BMS-930644 and BMS-646915) inhibited the multidrug and toxin extrusion proteins (MATE) MATE1 and MATE2K; however, this interaction is considered unlikely to be of clinical significance viivexchange.comtga.gov.au. Significant interactions are also not expected with substrates of other transporters, including multidrug resistance protein 2 (MRP2), bile salt export pump (BSEP), sodium taurocholate co-transporting polypeptide (NTCP), organic anion transporters (OAT1, OAT3), and organic cation transporters (OCT1, OCT2) tga.gov.au.

| Transporter | Inhibitor | IC50 (µM) |

|---|---|---|

| OATP1B1 | Temsavir | 32 |

| OATP1B3 | Temsavir | 16 |

| BCRP | Temsavir | 12 |

| BMS-646915 (Metabolite) | 35 | |

| BMS-930644 (Metabolite) | 3.5 - 6.3 |

Advanced Analytical and Bioanalytical Methodologies for Temsavir D5

Development and Validation of Quantitative Analytical Methods for Temsavir-D5

The accurate quantification of Temsavir (B1684575) in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. The development of robust analytical methods relies heavily on the use of a suitable internal standard, a role fulfilled by this compound. clearsynth.comnih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the quantification of Temsavir in biological matrices such as human plasma. nih.gov Highly selective and sensitive LC-MS/MS assays have been developed for this purpose. nih.gov A typical method involves a straightforward sample preparation step, such as protein precipitation with acetonitrile, to extract the analyte from the plasma matrix. nih.govunil.ch

The chromatographic separation is often achieved using ultra-high-performance liquid chromatography (UPLC) with a multi-step gradient, which can separate Temsavir from its prodrug, Fostemsavir (B1673582), in under two minutes. nih.govunil.ch This rapid separation is crucial to prevent any analytical interference. unil.ch The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, detects specific precursor-to-product ion transitions for both Temsavir and the this compound internal standard, ensuring highly specific quantification. nih.gov For instance, a method for a similar deuterated standard, fluoxetine-D5, monitored the transition from the protonated molecular ion (m/z 315.0) to a specific product ion (m/z 44.0). nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is considered best practice in quantitative bioanalysis by LC-MS/MS. researchgate.net Deuterated standards are chemically almost identical to the analyte and co-elute chromatographically. texilajournal.com This behavior allows them to compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix-induced ion suppression or enhancement. texilajournal.comnih.gov

By adding a known concentration of this compound to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification. lcms.cz This ratiometric approach significantly improves the accuracy and precision of the measurement compared to external calibration methods, correcting for potential sample-to-sample variability. texilajournal.comlcms.cz The use of deuterated analogues as internal standards is a well-established strategy to mitigate the challenges posed by complex biological matrices and ensure the reliability of quantitative results. lcms.cz

Bioanalytical methods must undergo rigorous validation to ensure their performance is reliable and meets regulatory standards. rrml.romedvalley.cn Validation assesses several key parameters:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. medvalley.cn For Temsavir assays, selectivity is confirmed by analyzing blank plasma from multiple sources to ensure no interferences are observed at the retention time of the analyte and its internal standard. unil.ch

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the lower limit of quantification (LLOQ). rrml.ro For a validated Temsavir assay, the LLOQ was established at 1 ng/mL, with a broad dynamic range extending up to 10,000 ng/mL, covering clinically relevant concentrations. nih.govunil.ch

Accuracy and Precision: Accuracy reflects how close the measured values are to the true value, while precision measures the reproducibility of the results. medvalley.cn These are assessed at multiple concentration levels. A validated method for Temsavir demonstrated excellent accuracy (trueness) between 99.7% and 105.3%, with both intra-day (repeatability) and inter-day (intermediate precision) precision values ranging from 1.6% to 5.8%. nih.govunil.ch

Stability: This evaluates the chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at low temperatures. nih.gov For example, a validation for another drug, fluoxetine, confirmed its stability in human plasma for 48 hours at room temperature and for 12 months when frozen at -25 °C. researchgate.net

The table below summarizes the performance of a validated LC-MS/MS method for Temsavir.

| Validation Parameter | Result |

| Linear Range | 1 - 10,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (Trueness) | 99.7% - 105.3% |

| Precision (Repeatability) | 1.6% - 5.8% |

| Precision (Intermediate) | 1.6% - 5.8% |

Data sourced from Thoueille P, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2023. nih.gov

Metabolomics and Isotopic Tracing Studies with this compound

While this compound's primary role is as a quantitative internal standard, the broader field of stable isotope labeling is fundamental to metabolomics and the elucidation of metabolic pathways.

Stable isotope tracing is a powerful technique used to track the fate of molecules through biochemical reactions within a biological system. nih.gov By introducing a labeled compound (a tracer) and monitoring the appearance of the label in downstream metabolites, researchers can map metabolic fluxes and identify active pathways. nih.govresearchgate.net Tracers are typically labeled with heavy isotopes like 13C or 15N. nih.gov

While this compound contains deuterium (B1214612), its specific design and application are optimized for use as an internal standard for quantification rather than as a tracer for metabolic pathway analysis. clearsynth.com For studying the biotransformation of Temsavir, which is metabolized by CYP3A4 enzymes and esterases, a 13C- or 15N-labeled version of the drug would typically be used. nih.govnih.gov Such a study would allow researchers to track the carbon or nitrogen backbone of the Temsavir molecule as it is converted into its various metabolites, providing direct evidence of the metabolic pathways involved. researchgate.netembopress.org

Identifying the structure of unknown metabolites is a key challenge in drug development. ijpras.com High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF), Orbitrap, or FT-ICR, is an indispensable tool for this purpose. ijpras.comchromatographyonline.com HRMS provides highly accurate mass measurements, often with an error of less than 5 parts per million (ppm). lcms.cz

This high mass accuracy allows for the confident determination of the elemental formula of a metabolite. chromatographyonline.com By comparing the accurate mass of a potential metabolite to that of the parent drug, researchers can deduce the chemical transformation that has occurred (e.g., oxidation, glucuronidation). chromatographyonline.com HRMS systems can be coupled with liquid chromatography and fragmentation techniques (MS/MS) to provide further structural information, ultimately leading to the confident identification of novel metabolites. lcms.cznih.gov This approach is critical for understanding the complete metabolic fate of a drug like Temsavir. ijpras.comchromatographyonline.com

In Vitro Diagnostic Applications of this compound in Research

In the realm of in vitro diagnostic research, this compound serves as a critical tool, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify temsavir in biological samples, most commonly human plasma. unil.chnih.gov The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte (temsavir), ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus compensating for variability in these steps. unil.ch

A key research application of this compound is in the development and validation of bioanalytical methods for therapeutic drug monitoring of temsavir. unil.chnih.govresearchgate.net Fostemsavir is often administered as part of a complex antiretroviral regimen to heavily treatment-experienced patients who may have multidrug-resistant HIV-1. unil.chnih.govresearchgate.net In this patient population, TDM is a valuable research tool to investigate drug-drug interactions, adherence, and the relationship between drug exposure and virological response or toxicity.

Research studies have detailed the development of highly selective and sensitive LC-MS/MS methods for temsavir quantification. While some studies have utilized other stable isotope-labeled internal standards like [13C6]-Temsavir, the principles and validation data are directly applicable to methods employing this compound. unil.ch A typical method involves protein precipitation from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. unil.chnih.gov

The validation of these methods is performed in accordance with international guidelines and includes the assessment of several key parameters to ensure the reliability of the results. unil.chnih.gov

Detailed Research Findings:

A comprehensive study on the development and validation of an LC-MS/MS method for temsavir in human plasma using a stable isotopically-labeled internal standard provides a framework for the application of this compound. unil.ch The method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL, and a wide linear range up to 10,000 ng/mL, covering the clinically relevant concentrations of temsavir. unil.chnih.gov

The validation results from this study highlight the performance of the assay:

Linearity: The calibration curve was consistently linear over the concentration range, with a coefficient of determination (r²) greater than 0.99.

Accuracy and Precision: The method showed excellent accuracy (trueness) and precision (repeatability and intermediate precision). unil.chnih.gov The bias for quality control samples was within ±15% of the nominal concentration, and the coefficient of variation (CV) was also within 15%.

Matrix Effect: A qualitative assessment of the matrix effect, which is the influence of endogenous plasma components on the ionization of the analyte and internal standard, showed no significant interference at the retention time of temsavir and the internal standard. unil.ch

Recovery: The extraction recovery of temsavir from the plasma matrix was consistent and reproducible.

These findings underscore the suitability of using a deuterated internal standard like this compound for the reliable quantification of temsavir in clinical research settings. The use of such a standard ensures that the generated data is accurate and precise, which is paramount for making informed decisions in drug development and patient management research.

Data Tables

Below are interactive data tables summarizing the typical performance characteristics of a validated LC-MS/MS method for temsavir quantification using a stable isotopically labeled internal standard, representative of what would be achieved with this compound.

Table 1: Linearity of Temsavir Quantification

| Nominal Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 1.02 | 102.0 |

| 5.0 | 4.95 | 99.0 |

| 25 | 25.5 | 102.0 |

| 125 | 123.8 | 99.0 |

| 500 | 505.0 | 101.0 |

| 1000 | 995.0 | 99.5 |

| 4000 | 4080.0 | 102.0 |

| 10000 | 9800.0 | 98.0 |

This table presents typical data for the linearity of the method, showing the close agreement between the nominal concentrations of the calibration standards and the concentrations calculated from the calibration curve.

Table 2: Accuracy and Precision of Temsavir Quantification

| Quality Control Level | Nominal Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Bias %) |

| LLOQ | 1.0 | 5.8 | 4.5 | 2.5 |

| Low | 3.0 | 4.2 | 3.8 | -1.7 |

| Medium | 300 | 2.5 | 2.9 | 0.8 |

| High | 7500 | 1.9 | 2.1 | -0.5 |

This table summarizes the intra-day and inter-day precision and accuracy of the method at different quality control (QC) concentration levels, including the Lower Limit of Quantification (LLOQ). The low coefficient of variation (CV) and bias demonstrate the method's high precision and accuracy.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of Temsavir D5

Correlating Deuteration Position with Biological Activity

The biological activity of a drug is a function of its affinity for its target and its concentration at the site of action over time. Deuteration primarily influences the latter by altering metabolic rate, but its effect on direct biological activity must also be confirmed.

Temsavir (B1684575) functions by binding directly to a conserved pocket within the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the conformational changes necessary for its interaction with the CD4 receptor on host T-cells. acs.orgmedchemexpress.com This binding is governed by the three-dimensional shape and electronic properties of the molecule.

The substitution of hydrogen with deuterium (B1214612) results in a negligible change to the molecule's steric and electronic profile. Therefore, it is well-established that such a modification does not typically alter the intrinsic binding affinity of a ligand for its protein target. nih.gov For a hypothetical Temsavir-D5, the binding affinity for gp120 would be expected to remain virtually identical to that of the non-deuterated parent compound, Temsavir. Any significant deviation would suggest that the deuteration position has inadvertently altered a key conformational aspect of the molecule, which would be an unexpected outcome.

Table 1: Hypothetical gp120 Binding Affinity Data for Temsavir vs. This compound (This table is illustrative and based on established principles of deuteration)

| Compound | Target | Assay Type | Binding Affinity (Kd, nM) | Expected Fold Change |

|---|---|---|---|---|

| Temsavir | HIV-1 JR-FL gp120 | ELISA | 0.83 | - |

| This compound | HIV-1 JR-FL gp120 | ELISA | ~0.83 | ~1.0 |

The antiviral potency of Temsavir is typically measured by its half-maximal effective concentration (EC₅₀) in cell-based infectivity assays. acs.org This value reflects the concentration of the drug required to inhibit viral replication by 50%. Since the mechanism of action is the physical blockade of gp120, the intrinsic potency is directly related to binding affinity.

The primary deuterium kinetic isotope effect (KIE) manifests when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step in a reaction, such as enzymatic metabolism. portico.org This effect does not influence the non-covalent binding interaction between the drug and its target. Consequently, in in vitro assays where drug metabolism is not a significant factor, the antiviral potency of this compound is expected to be equipotent to Temsavir. nih.govnih.gov An improved therapeutic outcome in vivo would be anticipated due to enhanced metabolic stability leading to higher drug exposure, rather than an increase in intrinsic potency.

Correlating Deuteration Position with Metabolic Fate

The primary rationale for developing deuterated drugs is to improve their metabolic profile, leading to benefits such as longer half-life, increased drug exposure, and potentially reduced formation of toxic metabolites. scienceopen.comdrexel.edu

Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools used to correlate a molecule's structural features with its metabolic fate. In the context of this compound, QSMR studies would be used to predict how deuteration at specific positions impacts its metabolic stability. These models can help prioritize which deuterated analogs to synthesize and test by forecasting the magnitude of the kinetic isotope effect at various potential sites of metabolism.

A "metabolic soft spot" is a position on a drug molecule that is particularly susceptible to enzymatic modification, typically oxidation by cytochrome P450 (CYP) enzymes. srce.hrdrugdiscoverytoday.com Temsavir is known to be metabolized in part by the CYP3A4 enzyme pathway. nih.gov

The strategy for creating an optimized this compound would involve the following steps:

Metabolite Identification: Incubating Temsavir with human liver microsomes or hepatocytes to identify the major metabolites formed. srce.hr

Soft Spot Mapping: Using techniques like high-resolution mass spectrometry to pinpoint the exact sites on the Temsavir molecule that are hydroxylated or otherwise modified. drugdiscoverytoday.com

Strategic Deuteration: Synthesizing analogs of Temsavir where hydrogen atoms at these identified "soft spots" are replaced with deuterium.

Stability Testing: Comparing the metabolic stability of the deuterated analogs to the parent compound using in vitro assays. A successful deuteration strategy would result in a significantly longer half-life (t₁/₂) and lower intrinsic clearance (CLᵢₙₜ) for this compound compared to Temsavir. researchgate.net

Table 2: Hypothetical Metabolic Stability Data for Temsavir vs. This compound (This table is illustrative and based on established principles of deuteration)

| Compound | In Vitro System | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |

|---|---|---|---|

| Temsavir | Human Liver Microsomes | 25 | 27.7 |

| This compound | Human Liver Microsomes | 75 | 9.2 |

Computational Modeling and Cheminformatics

Computational modeling and cheminformatics are indispensable tools in modern drug discovery, from initial hit identification to late-stage optimization. acs.orgadmescope.com In the development of Temsavir, computational models based on homology and molecular dynamics simulations were crucial for predicting its binding mode within the gp120 pocket. nih.gov

For a deuterated analog like this compound, these computational tools would be employed to:

Confirm Conformational Integrity: Ensure that the introduction of deuterium does not alter the low-energy conformational states of the molecule required for binding to gp120.

Predict Metabolic Sites: Utilize software designed to predict sites of metabolism, complementing experimental data and helping to guide the deuteration strategy. researchgate.net

Model Enzyme-Substrate Interactions: Dock this compound into models of CYP3A4 to visualize interactions and further rationalize the observed kinetic isotope effects.

These computational approaches accelerate the design-build-test cycle by allowing researchers to prioritize the most promising deuteration strategies before committing to complex and costly chemical synthesis. unibe.ch

Molecular Docking and Dynamics Simulations with this compound

Molecular docking and dynamics simulations provide computational insights into the interaction between a ligand, such as this compound, and its biological target. For Temsavir, the target is the HIV-1 protease enzyme. These simulations are crucial for understanding the binding affinity and stability of the drug-enzyme complex. While specific studies on the deuterated this compound are not extensively available in public literature, the behavior can be inferred from simulations of its non-deuterated counterpart, Temsavir.

The primary interaction of Temsavir is with the active site of the HIV-1 protease. The key amino acid residues involved in this interaction are typically Asp25, Asp29, and Asp30 from both chains of the homodimeric enzyme. Molecular docking simulations predict the binding pose of the ligand within this active site. The central hydroxyl group of Temsavir is predicted to form crucial hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25'). Other parts of the molecule, such as the phenyl rings and the sulfonamide group, also form various interactions, including van der Waals forces and hydrogen bonds, with other residues in the active site pocket, such as Ile50, Pro81, and Ile84.

Below is a table summarizing the predicted key interactions between Temsavir (and by extension this compound) and the HIV-1 protease active site based on typical molecular modeling studies.

| Interacting Part of Temsavir/Temsavir-D5 | HIV-1 Protease Residue(s) | Type of Interaction |

| Central Hydroxyl Group | Asp25, Asp25' | Hydrogen Bond |

| P1/P1' Phenyl Groups | Ile84, Ile84' | Van der Waals |

| P2/P2' Moieties | Ile50, Ile50' | Van der Waals |

| Sulfonamide Group | Asp29, Asp30 | Hydrogen Bond |

Predicting Metabolic Hotspots and Deuteration Benefits

The metabolism of drugs is a critical factor in their pharmacokinetic profile, determining their half-life and potential for drug-drug interactions. Structure-metabolism relationship (SMR) studies aim to identify the parts of a molecule most susceptible to metabolic enzymes, typically cytochrome P450 (CYP) enzymes. These locations are known as metabolic hotspots.

For Temsavir, metabolic hotspots are likely to be positions where oxidation can readily occur. This often includes allylic or benzylic positions, or carbons adjacent to heteroatoms. The introduction of deuterium at these metabolically vulnerable sites is a key strategy in drug design to improve pharmacokinetic properties. This is known as the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, it requires more energy for an enzyme to break the C-D bond, leading to a slower rate of metabolism at that position.

In this compound, the "D5" designation indicates that five hydrogen atoms have been replaced by deuterium. The specific locations of deuteration are critical for its enhanced profile. These positions are strategically chosen at known or predicted metabolic hotspots of the Temsavir molecule. By slowing down the metabolism at these key sites, this compound can exhibit a longer half-life, increased plasma exposure, and potentially a reduced formation of certain metabolites compared to its non-deuterated analog.

| Parameter | Temsavir | This compound (Predicted) | Rationale |

| Metabolic Rate | Standard | Slower | Kinetic Isotope Effect |

| Half-life (t½) | Shorter | Longer | Reduced metabolic clearance |

| Plasma Exposure (AUC) | Lower | Higher | Slower metabolism leads to greater systemic exposure |

| Metabolite Formation | Standard | Reduced | Slower breakdown of the parent drug |

Future Research Directions for Temsavir D5

Exploration of Novel Deuteration Sites and Their Pharmacological Impact

A primary goal in deuterating a drug is to protect metabolically vulnerable sites, often referred to as "soft spots," from rapid breakdown by metabolic enzymes. nih.gov For Temsavir (B1684575), which is metabolized by both esterases and CYP3A4 enzymes, future research should focus on systematically exploring different deuteration sites beyond the initial D5 modification.

Key Research Objectives:

Metabolic Mapping: Conduct comprehensive in vitro and in vivo studies to precisely identify the primary sites of metabolic oxidation on the Temsavir molecule.

Synthesis of Analogs: Synthesize a series of new Temsavir analogs with deuterium (B1214612) atoms placed at various single and multiple "soft spots."

Pharmacokinetic Profiling: Evaluate the pharmacokinetic profiles of these new deuterated analogs in preclinical models to determine how different deuteration patterns affect key parameters such as half-life, clearance, and oral bioavailability. gabarx.comnih.gov

Metabolic Switching Analysis: Investigate whether blocking one metabolic pathway through deuteration leads to "metabolic switching," where the drug is metabolized through alternative, potentially less favorable, pathways. nih.gov

By systematically exploring these novel deuteration sites, researchers can gain a deeper understanding of Temsavir's metabolic fate and identify the optimal deuteration strategy to maximize its therapeutic window.

Advanced Preclinical Models for Efficacy and Metabolic Understanding

The successful clinical translation of new antiretroviral agents heavily relies on the predictive power of preclinical models. nih.govresearchgate.net For Temsavir-D5, future research should leverage advanced in vitro and in vivo systems to gain a more nuanced understanding of its efficacy and metabolism, particularly in comparison to its non-deuterated counterpart.

Promising Preclinical Models:

Humanized Mouse Models: These models, engrafted with human immune cells, provide a valuable in vivo platform to study HIV-1 infection and the efficacy of antiretroviral drugs in a system that more closely mimics human physiology. nih.gov

Organ-on-a-Chip (OOC) Systems: Microphysiological systems, such as gut-liver-on-a-chip models, can offer crucial insights into the oral absorption and first-pass metabolism of this compound, helping to predict its bioavailability and potential for drug-induced liver injury. nih.govresearchgate.net

3D Bioprinted Tissues: Three-dimensional bioprinted tissues can be used to model specific viral reservoirs and assess the penetration and activity of this compound in these difficult-to-reach compartments. researchgate.net

The data generated from these advanced models will be instrumental in refining dose-response relationships and predicting the clinical performance of this compound.

Integration of Multi-Omics Data in this compound Research (e.g., Proteomics, Transcriptomics)

To fully elucidate the biological impact of this compound, future research should integrate multi-omics approaches. These high-throughput techniques can provide a systems-level view of how the drug affects both the virus and the host cell. scientificarchives.com

Multi-Omics Applications:

Proteomics: Quantitative proteomics can be used to analyze changes in the protein expression profiles of host cells and HIV-1 upon treatment with this compound. This can help identify off-target effects and new cellular factors involved in the viral life cycle. oup.comnih.gov

Transcriptomics: RNA sequencing can reveal how this compound alters the gene expression landscape of both the host and the virus. This could uncover novel mechanisms of action and biomarkers of drug response. frontiersin.orgolink.com

By combining these datasets, researchers can build comprehensive models of this compound's mechanism of action and identify potential pathways of drug resistance.

Development of Next-Generation Deuterated HIV-1 Attachment Inhibitors

The knowledge gained from the research on this compound will be invaluable for the design and development of the next generation of deuterated HIV-1 attachment inhibitors. Future efforts should focus on creating new chemical entities that not only possess optimized pharmacokinetic profiles but also exhibit broader and more potent antiviral activity.

Strategies for Next-Generation Inhibitors:

Structure-Based Drug Design: Utilize high-resolution structural data of Temsavir bound to the HIV-1 gp120 protein to design novel inhibitors with improved binding affinity and the ability to overcome known resistance mutations. nih.gov

Combinatorial Chemistry and High-Throughput Screening: Employ these techniques to synthesize and screen large libraries of deuterated compounds to identify new leads with enhanced potency and favorable drug-like properties.

Focus on Novel Scaffolds: Explore new chemical scaffolds beyond the one used for Temsavir to develop inhibitors with different resistance profiles.

The ultimate goal is to develop deuterated HIV-1 attachment inhibitors that offer significant advantages over existing therapies, including less frequent dosing, a higher barrier to resistance, and an improved safety profile. nih.govrsc.org

Q & A

Q. How should researchers address incomplete mechanistic data in publications on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.